4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Description
4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a pyrimidin-2-one derivative with a substituted oxolan (tetrahydrofuran) moiety. Its structure comprises:
- A pyrimidin-2-one ring with ethylamino and methyl groups at positions 4 and 5, respectively.
- A stereochemically defined oxolan group (2R,4S,5R) at position 1, featuring hydroxyl and hydroxymethyl substituents.
Properties
Molecular Formula |
C12H19N3O4 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O4/c1-3-13-11-7(2)5-15(12(18)14-11)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,3-4,6H2,1-2H3,(H,13,14,18)/t8-,9+,10+/m0/s1 |
InChI Key |
URUNGFQBADRNSC-IVZWLZJFSA-N |
Isomeric SMILES |
CCNC1=NC(=O)N(C=C1C)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1C)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the ethylamino group and the oxolane ring. Key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylamino Group: This step often involves nucleophilic substitution reactions where an ethylamine is introduced to the pyrimidinone core.
Attachment of the Oxolane Ring: The oxolane ring is typically introduced through glycosylation reactions, where a suitable sugar derivative is reacted with the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
- Difference: Position 4 substitution is amino instead of ethylamino.
- However, the amino variant may exhibit stronger hydrogen-bonding capacity due to reduced steric hindrance .
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione
- Differences :
- Fluorine at position 5 of the pyrimidine ring.
- Dioxolan (1,3-dioxolane) ring instead of oxolan.
- The dioxolan ring’s two oxygen atoms may alter ring puckering and solubility compared to the target compound’s hydroxymethyl-oxolan .
1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Differences :
- Azido group at position 5 of the oxolan.
- Additional hydroxyl groups at positions 3 and 4.
- Impact : The azido group introduces reactivity for click chemistry applications. Extra hydroxyls increase hydrophilicity but may reduce blood-brain barrier penetration compared to the target compound .
1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-(2-iodoethyl)pyrimidine-2,4-dione
- Differences :
- Iodine atoms on the oxolan and pyrimidine moieties.
- Impact : Iodine increases molecular weight (≈380 g/mol per I atom) and lipophilicity. This compound may serve as a radiolabeling candidate but could face solubility challenges .
Biological Activity
The compound 4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including pharmacological effects, mechanisms of action, and case studies.
- IUPAC Name : 4-amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
- Molecular Formula : C10H15N3O4
- CAS Number : 838-07-3
- Molecular Weight : 241.25 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into various domains such as antimicrobial, antiviral, and anticancer properties. Below is a summary of the key findings.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing inhibition of growth at specific concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 50 µg/mL |
| P. aeruginosa | 30 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Activity
Studies have demonstrated that certain pyrimidine derivatives can inhibit viral replication. Although specific data on this compound is limited, related compounds have shown efficacy against viruses such as influenza and HIV.
Anticancer Properties
Recent studies have explored the anticancer potential of pyrimidine derivatives. The compound has been evaluated in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These findings indicate a promising anticancer profile, warranting further investigation into its mechanisms of action.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, which is critical for microbial and cancer cell proliferation.
- Modulation of Enzyme Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in pathogens and tumor cells.
- Induction of Apoptosis : Evidence suggests that pyrimidines can trigger apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
A notable study examined the effects of this compound on glioblastoma cells using hydrophilic interaction liquid chromatography (HILIC-MS). The results indicated that treatment with the compound led to altered metabolic profiles in glioblastoma cells, suggesting potential therapeutic applications in oncology .
Another investigation focused on the antimicrobial properties of related compounds, revealing that modifications to the pyrimidine structure significantly impacted their efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
